p-((2-Methoxy-4-((2-methoxyphenyl)azo)phenyl)azo)phenol

Description

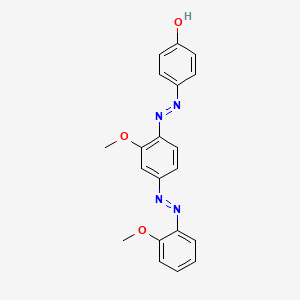

Chemical Structure and Properties p-((2-Methoxy-4-((2-Methoxyphenyl)azo)phenyl)azo)phenol (CAS: 93805-00-6) is a bis-azo compound featuring two azo (-N=N-) linkages connecting substituted aromatic rings. The molecule contains two methoxy (-OCH₃) groups at distinct positions: one on the central phenyl ring (2-methoxy) and another on the terminal phenyl ring (2-methoxyphenyl). This structure confers unique electronic and steric properties, influencing its optical behavior, solubility, and reactivity. The compound has been identified in regulatory assessments under Canada’s Chemical Substances List, highlighting its environmental and health relevance .

For example, similar nitro-substituted azo dyes require diazotization of aromatic amines followed by coupling with phenolic or amine substrates under controlled pH and temperature . Potential applications include use as a dye or sensor, though its exact industrial use remains unspecified in available literature.

Properties

CAS No. |

85136-55-6 |

|---|---|

Molecular Formula |

C20H18N4O3 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

4-[[2-methoxy-4-[(2-methoxyphenyl)diazenyl]phenyl]diazenyl]phenol |

InChI |

InChI=1S/C20H18N4O3/c1-26-19-6-4-3-5-17(19)23-22-15-9-12-18(20(13-15)27-2)24-21-14-7-10-16(25)11-8-14/h3-13,25H,1-2H3 |

InChI Key |

QSWOFMGVVDQADO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N=NC2=CC(=C(C=C2)N=NC3=CC=C(C=C3)O)OC |

Origin of Product |

United States |

Preparation Methods

Diazotization and Coupling Reaction

The primary synthetic route to p-((2-Methoxy-4-((2-methoxyphenyl)azo)phenyl)azo)phenol involves a two-step diazotization-coupling process :

Step 1: Diazotization

An aromatic amine precursor (typically a methoxy-substituted aniline derivative) is treated with sodium nitrite (NaNO2) in an acidic aqueous medium at low temperature (0–5 °C) to form the corresponding diazonium salt. This step requires careful temperature control to prevent decomposition of the diazonium intermediate.Step 2: Azo Coupling

The diazonium salt is then reacted with a phenolic compound (bearing methoxy and hydroxyl groups) in an alkaline medium (pH 8–9) to facilitate electrophilic aromatic substitution, forming the azo bond. The coupling typically occurs at the para position relative to the phenol hydroxyl group, yielding the azo dye.

This process can be repeated or modified to introduce multiple azo linkages, as in the target compound, which contains two azo groups linking three aromatic rings.

Reaction Conditions and Optimization

Temperature: Diazotization is performed at 0–5 °C to stabilize the diazonium salt. Coupling reactions are generally carried out at low to moderate temperatures (0–25 °C) to maximize yield and minimize side reactions.

pH Control: The coupling reaction requires a mildly alkaline environment (pH 8–9) to deprotonate the phenol and enhance nucleophilicity, facilitating azo bond formation.

Solvents: Aqueous media are preferred for environmental and safety reasons. Organic solvents such as dichloromethane (DCM) may be used for extraction and purification steps.

Purification: The crude product is purified by silica gel column chromatography and recrystallization from ethanol-water mixtures to achieve high purity.

Alternative and Supporting Synthetic Routes

Preparation of Key Intermediates

A related synthetic approach involves preparing substituted aromatic amines or phenols with methoxy groups, which serve as precursors for diazotization and coupling. For example, 1,4-diamino-2-methoxymethylbenzene can be synthesized via:

Reaction of 2-methoxymethyl-4-nitrophenol with haloacetamides (chloroacetamide, bromoacetamide, or iodoacetamide) in dipolar aprotic solvents (acetone, ethylene glycol dialkyl ethers) under reflux (80–120 °C).

Rearrangement of the resulting acetamide intermediate to nitroaniline derivatives using bases such as sodium or potassium carbonate in solvents like dimethylformamide (DMF).

Catalytic hydrogenation of nitroaniline intermediates to diamino compounds using palladium on activated carbon under mild hydrogen pressure.

This multi-step process yields intermediates that can be further diazotized and coupled to form azo compounds structurally related to this compound.

Green and Solvent-Free Methods

Recent advances in azo compound synthesis emphasize green chemistry principles:

Aqueous medium synthesis: Azo Schiff bases and related azo compounds can be synthesized efficiently in water at room temperature, reducing the need for organic solvents and energy-intensive refluxing.

Solvent-free mechanochemical synthesis: Grinding reactants in a mortar or ball mill at room temperature can produce azo compounds with high yields and minimal waste.

These methods, while demonstrated for simpler azo compounds, offer potential for adaptation to complex azo dyes like this compound, improving sustainability and cost-effectiveness.

Summary Table of Preparation Methods

| Methodology | Key Steps | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Diazotization-Coupling (Conventional) | Diazotization of aromatic amine; coupling with phenol | 0–5 °C (diazotization), pH 8–9 (coupling), aqueous medium | High specificity; well-established | Requires low temperature control; sensitive intermediates |

| Multi-step Intermediate Synthesis | Haloacetamide reaction; rearrangement; catalytic hydrogenation | 80–120 °C (reflux), aprotic solvents, Pd/C catalyst | High purity intermediates; scalable | Multi-step; complex purification |

| Green Aqueous Synthesis | Direct coupling in water at room temperature | Room temperature, aqueous slurry | Environmentally friendly; energy-saving | May require optimization for complex dyes |

| Solvent-Free Mechanochemistry | Grinding reactants without solvent | Room temperature, mechanical grinding | Minimal waste; simple setup | Limited to certain substrates; scale-up challenges |

Detailed Research Findings

The diazotization-coupling method remains the gold standard for synthesizing azo dyes like this compound due to its reliability and control over substitution patterns.

The use of dipolar aprotic solvents and catalytic iodide additives enhances the efficiency of intermediate formation steps, such as the reaction of 2-methoxymethyl-4-nitrophenol with haloacetamides, improving yields and reducing by-products.

Catalytic hydrogenation using palladium on activated carbon under mild conditions provides clean conversion of nitro intermediates to amines without requiring extensive purification, which is critical for subsequent azo coupling.

Green synthetic approaches, including aqueous medium reactions and solvent-free grinding, have demonstrated comparable yields and purity for azo compounds, suggesting potential for more sustainable production of complex azo dyes.

Purification by recrystallization from ethanol-water mixtures and chromatographic techniques ensures removal of impurities and by-products, critical for applications requiring high dye purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving the azo groups.

Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

Oxidation: Oxidized derivatives of the azo compound.

Reduction: Corresponding aromatic amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of p-((2-Methoxy-4-((2-methoxyphenyl)azo)phenyl)azo)phenol is , with a molecular weight of approximately 376.4 g/mol. The compound features multiple methoxy groups and azo linkages, which contribute to its vibrant color and reactivity in various chemical environments .

Applications in Dye Chemistry

Azo compounds are widely used as dyes due to their intense colors and stability. This compound is particularly noted for its applications in:

- Textile Dyes : This compound can be utilized in the textile industry for dyeing fabrics, providing bright colors that are resistant to fading.

- Food Coloring : Its stability and safety profile make it suitable for use as a food dye, although regulatory approvals must be considered.

Table 1: Comparison of Azo Dyes

| Property | This compound | Other Common Azo Dyes |

|---|---|---|

| Color Intensity | High | Varies |

| Stability | High | Moderate to High |

| Applications | Textiles, Food Coloring | Textiles, Plastics |

| Regulatory Status | Requires approval | Varies by dye |

Biological Staining

The compound is also utilized in biological research as a staining agent. Its properties allow it to bind selectively to certain biological tissues or cells, making it useful for:

- Microscopy : It enhances the visibility of cellular structures under a microscope.

- Histological Studies : Used to stain tissue samples for better differentiation of cellular components.

Case Study: Biological Staining

A study demonstrated the effectiveness of this compound in staining neuronal tissues, allowing researchers to visualize neuronal pathways more clearly. The compound's ability to interact with specific proteins made it a valuable tool for neurobiological studies.

Potential Therapeutic Uses

Recent research has indicated that this compound may possess antioxidant properties. This suggests potential applications in:

- Pharmaceuticals : Investigations into its ability to scavenge free radicals could lead to developments in treatments for oxidative stress-related diseases.

Insights from Research

Research findings indicate that the compound interacts with various biological molecules, potentially influencing cellular processes related to inflammation and cell signaling pathways. However, further studies are necessary to fully elucidate these mechanisms and assess safety profiles for therapeutic use.

Mechanism of Action

The mechanism of action of p-((2-Methoxy-4-((2-methoxyphenyl)azo)phenyl)azo)phenol primarily involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color and reactivity. The compound can also interact with biological molecules, potentially influencing cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Azo Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences Among Selected Azo Compounds

Electronic and Optical Properties

- Electron-Donating vs. Withdrawing Groups: The methoxy groups in the target compound act as electron-donating substituents, red-shifting absorption wavelengths compared to nitro-substituted analogs (e.g., AZO1 or p-[[p-[(p-nitrophenyl)azo]phenyl]azo]phenol). Nitro groups lower the HOMO-LUMO gap, intensifying visible light absorption .

- Coordination Behavior: AZO1 and AZO2 () form 2:1 or 1:1 complexes with Cu²⁺, leveraging carboxylate groups for binding.

Solubility and Stability

- Phenol vs. Ester Derivatives: Phenolic azo compounds (e.g., target compound) exhibit higher polarity and water solubility compared to ester derivatives like p-(p-Ethoxyphenylazo)phenyl heptanoate. However, ester groups enhance stability in organic matrices .

Regulatory and Environmental Considerations

In contrast, AZO1 and AZO2 are designed for analytical applications with lower environmental persistence .

Research Findings and Theoretical Insights

- Methoxy groups likely stabilize the excited state, altering fluorescence quantum yields .

Biological Activity

p-((2-Methoxy-4-((2-methoxyphenyl)azo)phenyl)azo)phenol is an azo compound characterized by its complex structure, which includes multiple methoxy groups and azo linkages. Its molecular formula is CHNO, and it has been recognized for its potential biological activities, particularly in the fields of antioxidant properties, antibacterial effects, and its application in biological staining techniques.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. The presence of methoxy groups enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. A study highlighted its effectiveness in reducing oxidative damage in various cellular models, suggesting potential applications in therapeutic settings where oxidative stress is a concern.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In vitro studies have shown that it possesses inhibitory effects against several bacterial strains, including those resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways. For instance, derivatives of similar azo compounds have demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various strains of Helicobacter pylori, a common pathogen associated with gastric infections .

Applications in Biological Staining

Due to its vibrant color and chemical stability, this compound is frequently used as a biological stain. It is particularly useful in microscopy for visualizing cellular structures. The compound's ability to bind selectively to certain biological tissues enhances the contrast and visibility of the samples under microscopic examination.

Study on Antioxidant Activity

In a controlled study, researchers evaluated the antioxidant capacity of this compound using various assays such as DPPH radical scavenging and ABTS radical cation decolorization. Results indicated that the compound exhibited a dose-dependent response, with higher concentrations leading to increased scavenging activity. The findings support its potential use as a natural antioxidant in food preservation and medicinal applications .

Evaluation of Antibacterial Effects

Another significant study focused on the antibacterial effects of this compound against H. pylori. The study compared the efficacy of this compound with standard antibiotics. Results showed that at concentrations as low as 16 µg/mL, the compound effectively inhibited bacterial growth, suggesting it could serve as a lead compound for developing new antibacterial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | MIC (µg/mL) | Biological Activity |

|---|---|---|---|

| This compound | Structure | 16 - 32 | Antioxidant, Antibacterial |

| Eugenol | Structure | 32 - 64 | Antibacterial |

| Azo derivative 1 | Structure | 8 - 16 | Antibacterial |

Q & A

Q. What are the optimal synthetic routes for p-((2-Methoxy-4-((2-methoxyphenyl)azo)phenyl)azo)phenol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves sequential diazo coupling reactions. First, prepare the intermediate 2-methoxy-4-aminophenol via reduction of the corresponding nitro precursor. Subsequent diazotization at 0–5°C with nitrous acid (HNO₂) and coupling with 2-methoxyphenol under pH 8–9 (adjusted with Na₂CO₃) yields the monoazo intermediate. A second diazotization and coupling with phenol under similar conditions produces the final bis-azo compound. Yield optimization requires precise pH control (to avoid premature azo bond hydrolysis) and low-temperature stabilization of diazonium salts .

Q. How can spectroscopic techniques (e.g., UV-Vis, NMR) characterize the structural and electronic properties of this compound?

- Methodological Answer :

- UV-Vis : The π→π* transitions of the azo groups (~400–500 nm) and auxochromic effects from methoxy/phenolic -OH groups are analyzed. Solvent polarity (e.g., DMSO vs. water) and pH significantly shift λmax due to protonation/deprotonation of phenolic -OH (pKa ~8–10) .

- <sup>1</sup>H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons adjacent to azo groups show deshielding (δ 7.5–8.5 ppm). Integration ratios confirm substitution patterns .

Q. How does pH affect the tautomeric equilibrium and stability of this compound in aqueous solutions?

- Methodological Answer : Under acidic conditions (pH < 4), the phenolic -OH protonates, stabilizing the hydrazone tautomer. At neutral/basic pH (6–12), deprotonation promotes the azo tautomer. Use potentiometric titrations with a glass electrode to determine pKa values, and validate via UV-Vis spectral shifts .

Advanced Research Questions

Q. What computational methods predict the electronic structure and azo-to-hydrazone tautomerization energetics?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) calculates ground-state geometries, frontier molecular orbitals (HOMO/LUMO), and transition states for tautomerization. Solvent effects (e.g., water) are modeled using the Polarizable Continuum Model (PCM). Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate .

Q. How can this compound be functionalized as a selective ionophore in electrochemical sensors?

- Methodological Answer : Incorporate the azo-phenol into PVC membranes with plasticizers (e.g., dimethyl sebacate, 64.2 wt%) and ion-pairing agents (e.g., KTpClPB, 2.0 wt%). Optimize selectivity for Cu<sup>2+</sup> via the matched potential method. The electrode exhibits a Nernstian slope of 29.26 mV/decade over 2.0×10<sup>−6</sup>–5.0×10<sup>−2</sup> M Cu<sup>2+</sup> with minimal interference from Zn<sup>2+</sup> or Fe<sup>3+</sup> .

Q. What environmental toxicity risks are associated with this azo compound, and how are they assessed?

- Methodological Answer : Follow OECD Test Guidelines (e.g., OECD 203) for acute toxicity assays using model organisms (e.g., Pimephales promelas). Compare LC50 values with structurally similar azo dyes (e.g., Disperse Orange 29, which shows low aquatic toxicity at <1 ppm). Assess anaerobic degradation to verify absence of carcinogenic aromatic amines .

Key Research Findings

- The compound’s dual azo groups enable pH-dependent tautomerism, critical for colorimetric sensing applications .

- DFT studies reveal a planar geometry with intramolecular H-bonding stabilizing the hydrazone form in acidic media .

- As an ionophore, it outperforms monomeric azo dyes due to enhanced Cu<sup>2+</sup> chelation via phenolic oxygen and azo nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.